Cas no 2287265-83-0 (2-Amino-2-[3-[(3,5-dimethylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]acetic acid)

2-Amino-2-[3-[(3,5-dimethylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]acetic acid is a structurally unique bicyclic amino acid derivative featuring a rigid [1.1.1]pentane core and a 3,5-dimethylbenzyl substituent. This compound's constrained geometry and functional group arrangement make it valuable for applications in medicinal chemistry, particularly in the design of peptidomimetics and bioactive molecules. The bicyclo[1.1.1]pentane scaffold enhances metabolic stability and improves binding selectivity, while the aromatic substitution offers potential for π-stacking interactions. Its carboxylic acid and amino groups provide versatile sites for further derivatization, facilitating integration into larger molecular frameworks. This compound is of interest for research in drug discovery and materials science due to its distinct physicochemical properties.
2-Amino-2-[3-[(3,5-dimethylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]acetic acid structure
2287265-83-0 structure
Product name:2-Amino-2-[3-[(3,5-dimethylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]acetic acid
CAS No:2287265-83-0
MF:C16H21NO2
MW:259.3434445858
CID:6462048
PubChem ID:137943977

2-Amino-2-[3-[(3,5-dimethylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]acetic acid Chemical and Physical Properties

Names and Identifiers

    • 2-Amino-2-[3-[(3,5-dimethylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]acetic acid
    • 2287265-83-0
    • 2-amino-2-{3-[(3,5-dimethylphenyl)methyl]bicyclo[1.1.1]pentan-1-yl}acetic acid
    • EN300-6761234
    • Inchi: 1S/C16H21NO2/c1-10-3-11(2)5-12(4-10)6-15-7-16(8-15,9-15)13(17)14(18)19/h3-5,13H,6-9,17H2,1-2H3,(H,18,19)
    • InChI Key: VWYDLIVVUAVNTA-UHFFFAOYSA-N
    • SMILES: OC(C(C12CC(CC3C=C(C)C=C(C)C=3)(C1)C2)N)=O

Computed Properties

  • Exact Mass: 259.157228913g/mol
  • Monoisotopic Mass: 259.157228913g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 4
  • Complexity: 362
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.2
  • Topological Polar Surface Area: 63.3Ų

2-Amino-2-[3-[(3,5-dimethylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]acetic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-6761234-0.1g
2-amino-2-{3-[(3,5-dimethylphenyl)methyl]bicyclo[1.1.1]pentan-1-yl}acetic acid
2287265-83-0 95.0%
0.1g
$1635.0 2025-03-13
Enamine
EN300-6761234-1.0g
2-amino-2-{3-[(3,5-dimethylphenyl)methyl]bicyclo[1.1.1]pentan-1-yl}acetic acid
2287265-83-0 95.0%
1.0g
$1857.0 2025-03-13
Enamine
EN300-6761234-0.5g
2-amino-2-{3-[(3,5-dimethylphenyl)methyl]bicyclo[1.1.1]pentan-1-yl}acetic acid
2287265-83-0 95.0%
0.5g
$1783.0 2025-03-13
Enamine
EN300-6761234-2.5g
2-amino-2-{3-[(3,5-dimethylphenyl)methyl]bicyclo[1.1.1]pentan-1-yl}acetic acid
2287265-83-0 95.0%
2.5g
$3641.0 2025-03-13
Enamine
EN300-6761234-0.05g
2-amino-2-{3-[(3,5-dimethylphenyl)methyl]bicyclo[1.1.1]pentan-1-yl}acetic acid
2287265-83-0 95.0%
0.05g
$1560.0 2025-03-13
Enamine
EN300-6761234-0.25g
2-amino-2-{3-[(3,5-dimethylphenyl)methyl]bicyclo[1.1.1]pentan-1-yl}acetic acid
2287265-83-0 95.0%
0.25g
$1708.0 2025-03-13
Enamine
EN300-6761234-5.0g
2-amino-2-{3-[(3,5-dimethylphenyl)methyl]bicyclo[1.1.1]pentan-1-yl}acetic acid
2287265-83-0 95.0%
5.0g
$5387.0 2025-03-13
Enamine
EN300-6761234-10.0g
2-amino-2-{3-[(3,5-dimethylphenyl)methyl]bicyclo[1.1.1]pentan-1-yl}acetic acid
2287265-83-0 95.0%
10.0g
$7988.0 2025-03-13

Additional information on 2-Amino-2-[3-[(3,5-dimethylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]acetic acid

Professional Introduction to 2-Amino-2-[3-[(3,5-dimethylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]acetic Acid (CAS No: 2287265-83-0)

2-Amino-2-[3-[(3,5-dimethylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]acetic acid, identified by its CAS number 2287265-83-0, is a complex organic compound with significant potential in the field of pharmaceutical research and development. This molecule, featuring a unique structural framework, has garnered attention due to its intricate architecture and the potential biological activities it may exhibit. The compound combines a variety of functional groups, including amino and carboxylic acid functionalities, which are commonly found in bioactive molecules.

The structural complexity of 2-Amino-2-[3-[(3,5-dimethylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]acetic acid arises from its bicyclic backbone, specifically a bicyclo[1.1.1]pentane moiety, which is appended with various substituents. The presence of a tertiary amine group and a bulky aromatic ring further enhances the compound's structural diversity. This particular arrangement of atoms and functional groups makes it an intriguing candidate for further investigation in medicinal chemistry.

In recent years, there has been growing interest in the development of novel molecules that can modulate biological pathways associated with various diseases. The compound in question has been studied for its potential pharmacological properties, particularly in the context of central nervous system (CNS) disorders and inflammatory conditions. The unique structural features of this molecule suggest that it may interact with specific targets within biological systems, leading to therapeutic effects.

One of the key aspects that make 2-Amino-2-[3-[(3,5-dimethylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]acetic acid noteworthy is its similarity to known bioactive compounds that have demonstrated efficacy in preclinical studies. Researchers have hypothesized that the presence of the bicyclo[1.1.1]pentane scaffold could contribute to favorable pharmacokinetic properties, such as improved blood-brain barrier penetration or enhanced metabolic stability. These characteristics are crucial for the development of effective drugs, especially those intended for use in the CNS.

The aromatic ring substituent in this compound, specifically the 3,5-dimethylphenyl group, adds another layer of complexity and potential functionality. Aromatic rings are well-known for their ability to participate in various non-covalent interactions with biological targets, including hydrogen bonding and π-stacking interactions. These interactions can significantly influence the binding affinity and selectivity of a molecule, making them critical factors to consider during drug design.

Recent advancements in computational chemistry have enabled researchers to predict the biological activity of molecules with greater accuracy before conducting expensive experimental trials. Molecular modeling techniques have been employed to simulate the interaction of 2-Amino-2-[3-[(3,5-dimethylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]acetic acid with potential targets such as enzymes and receptors. These simulations have provided valuable insights into the compound's binding mode and potential mechanisms of action.

In addition to computational studies, experimental investigations have also been conducted to evaluate the pharmacological properties of this compound. In vitro assays have been used to assess its activity against various enzymes and receptors relevant to CNS disorders and inflammation. Preliminary results suggest that this molecule may exhibit inhibitory effects on certain key enzymes involved in these pathways.

The synthesis of complex organic molecules like 2-Amino-2-[3-[(3,5-dimethylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]acetic acid presents significant challenges due to their intricate structures. However, advances in synthetic methodologies have made it increasingly feasible to construct such molecules with high precision and yield. Techniques such as transition metal-catalyzed reactions and asymmetric synthesis have played a crucial role in facilitating the preparation of these complex structures.

The potential applications of this compound extend beyond its initial discovery in pharmaceutical research. Its unique structural features make it a valuable scaffold for further derivatization and optimization to enhance its biological activity and pharmacokinetic properties. By modifying specific functional groups or introducing new substituents, researchers can explore new chemical space and uncover novel bioactive molecules.

The study of such compounds also contributes to our fundamental understanding of structure-activity relationships (SAR) in medicinal chemistry. By analyzing how changes in molecular structure affect biological activity, researchers can develop better strategies for drug design and discovery. This knowledge is essential for developing more effective and targeted therapies for various diseases.

In conclusion, 2-Amino-2-[3-[(3,5-dimethylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]acetic acid (CAS No: 2287265-83-0) represents an intriguing molecule with significant potential in pharmaceutical research and development. Its complex structure and diverse functional groups make it a promising candidate for further investigation into various therapeutic areas, particularly those related to CNS disorders and inflammation.

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